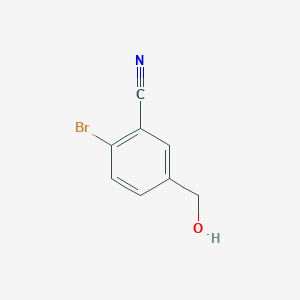
2-Bromo-5-(hydroxymethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(hydroxymethyl)benzonitrile is a chemical compound with the CAS Number: 1261609-83-9 . It has a molecular weight of 212.05 and its IUPAC name is 2-bromo-5-(hydroxymethyl)benzonitrile . The compound is stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-(hydroxymethyl)benzonitrile is 1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-5-(hydroxymethyl)benzonitrile is a solid under normal conditions . The compound’s molecular weight is 212.05 .Scientific Research Applications
Organic Synthesis
“2-Bromo-5-(hydroxymethyl)benzonitrile” is a chemical compound used in organic synthesis . It’s a building block that can be used to create more complex molecules in chemical reactions .
Precursor for TADF Dyes in OLED Applications
A similar compound, “2-Bromo-5-fluorobenzonitrile”, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications . Although not the exact compound you asked about, it’s possible that “2-Bromo-5-(hydroxymethyl)benzonitrile” could have similar applications.
APIs in Antitumor and Anti-inflammatory Applications
Again, “2-Bromo-5-fluorobenzonitrile” has been used in the synthesis of Active Pharmaceutical Ingredients (APIs) in antitumor and anti-inflammatory applications . This suggests that “2-Bromo-5-(hydroxymethyl)benzonitrile” might also be used in similar pharmaceutical applications.
Safety and Hazards
Mechanism of Action
Target of Action
Benzonitrile derivatives are known to interact with various biological targets, depending on their specific functional groups and structural features .
Mode of Action
It’s known that benzonitrile derivatives can undergo various chemical reactions due to the presence of the nitrile group and other substituents . The bromomethyl group in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions .
Biochemical Pathways
Benzonitrile derivatives are often involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Pharmacokinetics
The compound’s molecular weight (21205 g/mol) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have diverse effects depending on the context .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(hydroxymethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be affected by the pH, temperature, and presence of other substances in its environment .
properties
IUPAC Name |
2-bromo-5-(hydroxymethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKIDJKOPKESAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(hydroxymethyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)


![2-[(2-Methylcyclopropyl)formamido]acetic acid](/img/structure/B2845143.png)
![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2845148.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2845157.png)